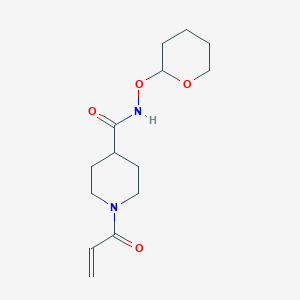

![molecular formula C23H18N6O2 B2920005 3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide CAS No. 890938-37-1](/img/structure/B2920005.png)

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 . Hexamethyldisilazane is then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . For example, molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

These one-flask reactions involve Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization . The rate of the reaction could be described as being proportional to the reactivity of amine reactants during intermolecular heterocyclization, especially when hexamethyldisilazane is used .Aplicaciones Científicas De Investigación

Anticancer Properties

The synthesis and evaluation of pyrimidinone derivatives, including compounds similar to the one , have demonstrated considerable potential in cancer treatment. For example, novel derivatives of pyrimidinone carrying heterocycles like pyrazole and thiadiazole have shown high levels of cytotoxicity against various cancer cell lines, including prostate adenocarcinoma (PC-3), liver carcinoma (HepG-2), and colorectal carcinoma (HCT116) using in vitro assays like the MTT assay. Such compounds' effectiveness is attributed to their ability to interact with cancer cells' growth and proliferation mechanisms, often assessed through molecular docking studies to predict anticancer activity by fitting within specific protein targets like the EGFR (Ghoneim, El-Farargy, & Bakr, 2020).

Antibacterial Evaluation

Compounds within this class have also been explored for their antibacterial efficacy. Derivatives such as N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide have demonstrated promising results against pathogenic bacterial strains like S. aureus and MRSA, showcasing potential as novel antibacterial agents. The most effective derivatives showed significant minimum inhibitory concentrations (MICs), suggesting a strong inhibitory effect on bacterial growth and a potential pathway for developing new antibacterial drugs (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Enzyme Inhibition

The search for novel enzyme inhibitors is a critical area in drug discovery, aiming to regulate pathological processes by targeting specific enzymes. Pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties have been evaluated for their ability to inhibit the CDK2 enzyme, a key regulator of the cell cycle. These compounds showed significant inhibitory activity, offering a basis for the development of new anticancer agents targeting cell division and proliferation pathways. Molecular docking studies further support their potential, indicating a good binding affinity for the active site of CDK2, crucial for advancing therapeutic strategies against cancer (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological activities . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Biochemical Pathways

Pyrimidine derivatives are known to interact with a variety of biochemical pathways due to their diverse biological potential .

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.

Result of Action

Pyrimidine derivatives are known to have a variety of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects .

Action Environment

The arrangement of similar molecules within a layered structure of zirconium 4-sulfophenylphosphonate was studied using classical molecular simulation methods . This suggests that the environment could potentially influence the action of this compound.

Direcciones Futuras

The future directions for this compound and similar compounds include further investigations into their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Propiedades

IUPAC Name |

3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c1-14-6-8-17(9-7-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-4-2-3-5-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAYRJRQPUEUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)

![1-(4-methylbenzenesulfonyl)-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-3-carbohydrazide](/img/structure/B2919942.png)

![N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2919944.png)